5-Methoxy-3-(3-nitrophenyl)benzoic acid

Catalog No.
S6689353
CAS No.
1261899-85-7
M.F
C14H11NO5
M. Wt
273.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-3-(3-nitrophenyl)benzoic acid

CAS Number

1261899-85-7

Product Name

5-Methoxy-3-(3-nitrophenyl)benzoic acid

IUPAC Name

3-methoxy-5-(3-nitrophenyl)benzoic acid

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

InChI

InChI=1S/C14H11NO5/c1-20-13-7-10(5-11(8-13)14(16)17)9-3-2-4-12(6-9)15(18)19/h2-8H,1H3,(H,16,17)

InChI Key

NOLULFDVESLMJJ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
  • Methoxy (OCH3) group

    The presence of a methoxy group can influence a molecule's solubility and interaction with biological systems. Methoxy groups are often found in bioactive molecules .

  • Nitro (NO2) group

    The nitro group can be involved in redox reactions and may influence a molecule's biological activity. Nitro-substituted aromatic compounds have been explored for their antibacterial and antifungal properties .

  • Carboxylic acid (COOH) group

    Carboxylic acids can participate in various interactions, including hydrogen bonding and ionic interactions. They are common functional groups in pharmaceuticals due to their ability to form salts and interact with biological targets .

  • Aromatic rings

    Aromatic rings are rigid structures found in many biologically active molecules. They can participate in various interactions, such as pi-pi stacking, which can be crucial for binding to proteins or enzymes .

Potential Research Areas:

Based on the functional groups mentioned above, 5M3NPBA could be a candidate for investigation in areas like:

  • Medicinal chemistry

    The combination of a carboxylic acid, a nitro group, and an aromatic ring system suggests potential for exploring its antibacterial, antifungal, or other biological activities. Further studies are needed to determine its efficacy and safety.

  • Material science

    Aromatic carboxylic acids can be used as building blocks for polymers or liquid crystals. The properties of 5M3NPBA, particularly its solubility and ability to form self-assembled structures, warrant investigation.

5-Methoxy-3-(3-nitrophenyl)benzoic acid is an organic compound with the molecular formula C14H11NO5C_{14}H_{11}NO_5 and a molecular weight of approximately 273.24 g/mol. This compound features a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a benzoic acid structure, which is characterized by a carboxylic acid functional group (-COOH) attached to an aromatic ring. The presence of these functional groups suggests potential for diverse biological activities and interactions in various chemical environments .

The structural formula can be represented as follows:

text
O ||C6H4 - C - OH | C6H4 - NO2 | OCH3

Due to its functional groups:

  • Oxidation: The methoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid, depending on the reaction conditions.
  • Reduction: The nitro group may be reduced to an amine under certain conditions, altering the compound's reactivity and biological activity.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are often more lipophilic and can have different biological properties.
  • Decarboxylation: Under extreme conditions, the carboxylic acid may lose carbon dioxide, leading to the formation of aromatic compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 5-Methoxy-3-(3-nitrophenyl)benzoic acid is largely attributed to its functional groups:

  • Antibacterial and Antifungal Properties: Nitro-substituted aromatic compounds have been studied for their potential antibacterial and antifungal activities. The nitro group may play a crucial role in these activities by participating in redox reactions that disrupt microbial cellular processes.
  • Anti-inflammatory Effects: Compounds with similar structures have shown anti-inflammatory properties, suggesting that this compound might also exhibit such effects, although specific studies are needed to confirm this.
  • Enzyme Inhibition: The presence of the carboxylic acid group allows for interactions with various enzymes, potentially leading to inhibition or modulation of enzymatic activity.

Several methods can be employed for synthesizing 5-Methoxy-3-(3-nitrophenyl)benzoic acid:

  • Nitration of Methoxybenzoic Acid: Starting from methoxybenzoic acid, nitration can be performed using nitric acid and sulfuric acid to introduce the nitro group at the desired position.
  • Methoxylation: Using methanol and an acid catalyst, benzoic acid derivatives can be methoxylated to introduce the methoxy group.
  • Coupling Reactions: The compound can also be synthesized through coupling reactions involving pre-synthesized intermediates that contain either the methoxy or nitro groups.

The choice of synthesis method depends on the desired yield, purity, and available starting materials.

5-Methoxy-3-(3-nitrophenyl)benzoic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its potential antibacterial and antifungal properties, it could be explored as a lead compound in drug development.
  • Agriculture: Its bioactive nature suggests possible use as a pesticide or herbicide.
  • Material Science: The compound may serve as a building block for polymers or liquid crystals due to its structural properties.

Interaction studies involving 5-Methoxy-3-(3-nitrophenyl)benzoic acid focus on its binding affinity with biological targets, such as proteins or enzymes. Preliminary studies indicate that:

  • The carboxylic acid functional group allows for hydrogen bonding and ionic interactions with biological macromolecules.
  • The aromatic rings facilitate pi-pi stacking interactions, which are crucial for binding specificity.

Further investigations using techniques like surface plasmon resonance or molecular docking simulations could provide deeper insights into its interaction mechanisms.

Several compounds share structural similarities with 5-Methoxy-3-(3-nitrophenyl)benzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Characteristics
5-Methoxy-2-(3-nitrophenyl)benzoic acidSimilar methoxy and nitro groupsDifferent position of nitro group affects reactivity
4-Methoxybenzoic acidContains only one methoxy groupLacks nitro substituent; primarily used in synthesis
2-Nitrobenzoic acidContains only a nitro groupNo methoxy substitution; used in dye synthesis
4-NitrophenolHydroxyl instead of carboxylic acidUsed extensively as an antiseptic; different functional roles

The unique combination of both methoxy and nitro groups in 5-Methoxy-3-(3-nitrophenyl)benzoic acid distinguishes it from these similar compounds, potentially enhancing its biological activity and utility in pharmaceuticals.

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

273.06372245 g/mol

Monoisotopic Mass

273.06372245 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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